2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone
Overview
Description
The compound “2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone” is a complex organic molecule. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, and a phenylethanone group, which is a ketone attached to a phenyl group . The compound also has a hydroxyethylamino group, which consists of an amino group attached to a hydroxyethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole ring and the phenylethanone group are likely to contribute to the compound’s rigidity, while the hydroxyethylamino group could provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzimidazole ring might participate in aromatic substitution reactions, the ketone in the phenylethanone group could undergo addition reactions, and the hydroxyethylamino group might be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar hydroxyethylamino group and the polar ketone could make the compound soluble in polar solvents .Future Directions
Properties
IUPAC Name |
2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-11-10-18-17-19-14-8-4-5-9-15(14)20(17)12-16(22)13-6-2-1-3-7-13/h1-9,21H,10-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTBJZKSMYYSFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385988 | |
Record name | 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154055-44-4 | |
Record name | 2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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